7-(4-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(4-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21FN6O2 and its molecular weight is 372.404. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Potential Therapeutic Uses
- 5-HT Receptor Affinity and Psychotropic Potential: New derivatives of purine-2,6-dione, including compounds structurally related to 7-(4-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, have been found to possess affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds, particularly those with specific substituents at the 7 position, have shown potential as psychotropic agents due to their antidepressant-like and anxiolytic-like activities in preclinical studies. The modification of the arylalkyl/allyl substituent in position 7 of purine-2,6-dione opens the possibility for designing new 5-HT ligands with preserved π electron systems and lower molecular weight, potentially enhancing their therapeutic utility (Chłoń-Rzepa et al., 2013).
Synthesis and Chemical Modification
- Thietanyl Protection in Synthesis: Thietanyl protection has been used effectively in the synthesis of purine-2,6-dione derivatives. This method allows the synthesis of compounds with no substituents in the N7 position and provides a route to synthesize 1-benzyl-3,7-dihydro-1H-purine-2,6-diones. The thietanyl protecting group is advantageous due to its stability upon nucleophilic substitution by amines and the mild conditions required for the synthetic process. This approach has been pivotal in creating new 1,8-disubstituted 3-methyl-3,7-dihydro1H-purine-2,6-diones (Khaliullin & Shabalina, 2020).
properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O2/c1-22-7-9-24(10-8-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-3-5-13(19)6-4-12/h3-6H,7-11H2,1-2H3,(H,21,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTVLOXGLNXVEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione |
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